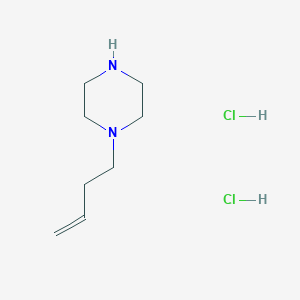

1-(But-3-en-1-yl)piperazine dihydrochloride

Description

1-(But-3-en-1-yl)piperazine dihydrochloride is a piperazine derivative characterized by a butenyl substituent (C₄H₇) attached to the piperazine ring and stabilized as a dihydrochloride salt. While specific data on this compound are absent in the provided evidence, its structural features align with other piperazine derivatives, which are widely studied for their applications in medicinal chemistry, receptor modulation, and as intermediates in drug synthesis. The dihydrochloride form enhances solubility and stability, a common trait in this class of compounds .

Properties

Molecular Formula |

C8H18Cl2N2 |

|---|---|

Molecular Weight |

213.15 g/mol |

IUPAC Name |

1-but-3-enylpiperazine;dihydrochloride |

InChI |

InChI=1S/C8H16N2.2ClH/c1-2-3-6-10-7-4-9-5-8-10;;/h2,9H,1,3-8H2;2*1H |

InChI Key |

WULUAMJDGDUMHA-UHFFFAOYSA-N |

Canonical SMILES |

C=CCCN1CCNCC1.Cl.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(But-3-en-1-yl)piperazine dihydrochloride typically involves the reaction of piperazine with but-3-en-1-yl halides under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with a base like sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient mixing and reaction. The product is then purified through crystallization or distillation to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

1-(But-3-en-1-yl)piperazine dihydrochloride undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Sodium hydroxide or potassium carbonate in an organic solvent.

Major Products Formed

Oxidation: The major products are typically alcohols or ketones.

Reduction: The major products are usually amines or hydrocarbons.

Substitution: The major products depend on the nucleophile used but can include various substituted piperazine derivatives.

Scientific Research Applications

1-(But-3-en-1-yl)piperazine dihydrochloride has several scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Studied for its potential biological activities, including antimicrobial and antifungal properties.

Medicine: Investigated for its potential use in pharmaceuticals, particularly as a precursor for drug development.

Industry: Used in the production of polymers and other industrial chemicals.

Mechanism of Action

The mechanism of action of 1-(But-3-en-1-yl)piperazine dihydrochloride involves its interaction with specific molecular targets. For example, piperazine derivatives are known to act as GABA receptor agonists, binding directly to muscle membrane GABA receptors and causing hyperpolarization of nerve endings. This results in flaccid paralysis of certain organisms, making it useful in antiparasitic treatments .

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Key Findings from Comparative Studies:

Substituent Effects on Bioactivity: Electron-donating groups (e.g., methoxy in 1-(3-Methoxybenzyl)piperazine dihydrochloride) enhance binding to neurotransmitter receptors, making them potent in mood disorder research .

Impact of Heterocyclic Moieties :

- Compounds with sulfur-containing groups (e.g., thiolane in 1-(Thiolan-3-yl)piperazine dihydrochloride) exhibit improved metabolic stability compared to purely hydrocarbon-substituted derivatives .

- Aromatic rings (e.g., pyridine in 1-(Pyridin-3-ylmethyl)piperazine hydrochloride) increase polarity and target specificity, critical for CNS drug design .

Positional Isomerism :

- Substituent position significantly affects activity. For example, 1-(m-Methylbenzyl)piperazine dihydrochloride shows distinct receptor interactions compared to its ortho- and para-methyl analogs .

Halogenation Effects :

- Fluorinated derivatives (e.g., 1-(3-Fluorocyclobutyl)piperazine dihydrochloride) demonstrate enhanced blood-brain barrier penetration, a trait valuable in neuropharmacology .

Biological Activity

1-(But-3-en-1-yl)piperazine dihydrochloride is a piperazine derivative that has garnered interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structural features, which may influence its interaction with biological targets. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potential, and relevant case studies.

Chemical Structure and Properties

This compound has the chemical formula . Its structure includes a piperazine ring substituted with a butenyl group, which is crucial for its biological activity.

The biological activity of this compound can be attributed to its ability to interact with various neurotransmitter systems, particularly those involving serotonin and dopamine receptors. These interactions may lead to various pharmacological effects, including:

- Antidepressant Activity : By modulating serotonin levels, compounds similar to 1-(But-3-en-1-yl)piperazine have shown potential in treating depression.

- Antipsychotic Effects : The compound may exhibit properties that influence dopamine pathways, offering therapeutic benefits in managing psychotic disorders.

Biological Activity Data

The following table summarizes key findings from studies investigating the biological activity of this compound and related compounds:

Case Study 1: Antidepressant Effects

A study exploring the antidepressant potential of piperazine derivatives found that this compound significantly increased serotonin levels in rat models. The compound's efficacy was comparable to established antidepressants, suggesting its potential for further development as a therapeutic agent.

Case Study 2: Antitubercular Activity

Research focused on novel anti-tubercular agents highlighted that derivatives similar to 1-(But-3-en-1-yl)piperazine exhibited strong inhibitory effects against Mycobacterium tuberculosis. The compound demonstrated an IC50 value of approximately 5 µM, indicating significant antitubercular activity .

Safety and Toxicity

Safety assessments are crucial for understanding the therapeutic applicability of any compound. Preliminary toxicity studies indicate that this compound exhibits low cytotoxicity in human cell lines at therapeutic concentrations. Further investigations are needed to establish a comprehensive safety profile.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.